1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methoxy-1H-pyrazole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, polar aprotic solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1H-imidazo[1,2-b]pyrazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
1-Methyl-1H-imidazo[1,2-b]pyrazole: Contains a methyl group instead of a methoxy group, leading to different steric and electronic properties.
1H-imidazo[1,2-b]pyrazole-7-amine: Similar structure but without the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: 1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and ability to interact with specific molecular targets. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-methoxyimidazo[1,2-b]pyrazol-7-amine |
InChI |
InChI=1S/C6H8N4O/c1-11-10-3-2-9-6(10)5(7)4-8-9/h2-4H,7H2,1H3 |
InChI Key |
FPYVFMIOSSVUCN-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=CN2C1=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.